molecular formula C11H16N2O3 B1439746 N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide CAS No. 1171919-97-3

N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide

Cat. No.: B1439746
CAS No.: 1171919-97-3
M. Wt: 224.26 g/mol
InChI Key: VIQCEYIEYOYDAA-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide (CAS: 1186310-89-3) is a pyridine derivative characterized by a pivalamide group (-NHC(O)C(CH₃)₃) attached to a pyridine ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 2, respectively. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol .

Properties

IUPAC Name

N-(3-hydroxy-2-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)10(15)13-7-5-6-12-9(16-4)8(7)14/h5-6,14H,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCEYIEYOYDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide generally follows a multi-step approach:

  • Step 1: Functionalization of Pyridine Core
    Introduction of the methoxy group at the 2-position is typically achieved via nucleophilic substitution reactions using reagents such as sodium methoxide (MeONa) or dimethyl sulfate under controlled pH conditions. This step ensures selective methoxylation without affecting other positions on the pyridine ring.

  • Step 2: Hydroxylation at the 3-Position
    Directed ortho-lithiation followed by oxidation is commonly employed to introduce the hydroxyl group at the 3-position. This lithiation step uses strong bases like n-butyllithium (n-BuLi) at low temperatures (-20 to 0°C) to achieve regioselective lithiation, which upon quenching with oxygen or other electrophiles yields the hydroxy-substituted pyridine.

  • Step 3: Pivalamide Group Installation
    The final step involves acylation of the amino group at the 4-position with pivaloyl chloride in the presence of a base such as triethylamine or pyridine. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and catalysts like DMAP (4-Dimethylaminopyridine) can be used to facilitate the amide bond formation efficiently.

This synthetic route is designed to maintain regioselectivity and functional group integrity throughout the synthesis.

Reaction Conditions and Regioselectivity

The regioselectivity of the substitution and functionalization steps is influenced by several factors:

Factor Effect on Regioselectivity
Temperature Low temperatures (-20 to 0°C) favor selective lithiation
Base Strength Strong bases like n-BuLi promote ortho-lithiation
Solvent Aprotic solvents (e.g., THF) stabilize lithiation species
Directing Groups Existing substituents (methoxy) direct lithiation site

The choice of reaction conditions is critical to avoid side reactions such as α-lithiation or over-substitution, ensuring the hydroxyl group is introduced selectively at the 3-position adjacent to the methoxy group.

Detailed Reaction Scheme

Step Reagents/Conditions Description Outcome
1 Sodium methoxide or dimethyl sulfate Nucleophilic substitution at 2-position Pyridine ring with 2-methoxy
2 n-Butyllithium (n-BuLi), -20 to 0°C, then oxidation Directed ortho-lithiation at 3-position followed by oxidation Introduction of 3-hydroxyl group
3 Pivaloyl chloride, base (e.g., triethylamine), DMAP/HATU catalyst Acylation of 4-amino group to form pivalamide Final product: this compound

Analytical Characterization Supporting Preparation

Characterization techniques confirm the successful synthesis and purity of the compound:

Technique Key Observations Purpose
1H NMR Broad singlet for 3-OH (~δ 5–6 ppm), singlet for 2-OCH3 (~δ 3.8–4.0 ppm) Confirm presence of hydroxyl and methoxy groups
13C NMR Methoxy carbon at ~55–60 ppm; aromatic C-OH carbons at δ 150–160 ppm Structural confirmation
IR Spectroscopy O-H stretch at 3200–3600 cm⁻¹; C=O stretch for amide at ~1650 cm⁻¹ Functional group verification
Mass Spectrometry (HRMS) Molecular ion peak consistent with C11H16N2O3 (m/z 224.26) Molecular weight confirmation

Research Findings on Preparation Efficiency

  • The use of HATU/DMAP-mediated acylation improves the yield and purity of the pivalamide formation step due to enhanced coupling efficiency.
  • Maintaining low temperatures during lithiation prevents unwanted side reactions and promotes regioselectivity.
  • The choice of base and solvent in the methoxylation step affects substitution rates and selectivity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Remarks
Methoxylation NaOMe or (CH3O)2SO4, controlled pH Mild heating, neutral to basic pH Selective 2-position substitution
Hydroxylation (Ortho-lithiation) n-BuLi, -20 to 0°C, oxidation Strict temperature control Directed lithiation at 3-position
Pivalamide Installation Pivaloyl chloride, base, HATU/DMAP Room temperature to mild heat Efficient amide bond formation

Scientific Research Applications

Chemical Properties and Structure

N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide has the molecular formula C11H16N2O3C_{11}H_{16}N_2O_3 and a molecular weight of 224.26 g/mol. Its structure features a pyridine ring substituted with hydroxyl and methoxy groups, contributing to its unique chemical behavior.

Scientific Research Applications

1. Chemistry:

  • Building Block in Synthesis: The compound serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation, which are essential in organic synthesis .

2. Biological Applications:

  • Proteomics Research: this compound is utilized in proteomics to study protein interactions and functions. Its ability to interact with specific proteins makes it a useful tool for understanding cellular mechanisms .
  • Potential Therapeutic Uses: Preliminary studies suggest that this compound may have implications in treating neurodegenerative diseases due to its interaction with amyloid fibrils, which are associated with conditions like Alzheimer’s disease .

Data Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionReplacement of functional groups (e.g., hydroxyl)Various substituted pyridine derivatives
OxidationConversion of methoxy to aldehyde or acidAldehyde derivatives
ReductionRemoval of substituents or reduction of functional groupsReduced pyridine derivatives

Case Studies

Case Study 1: Proteomics Application
In a study conducted by researchers at the University of California, this compound was used to label specific proteins involved in cellular signaling pathways. The results indicated enhanced detection of low-abundance proteins, demonstrating its utility in proteomic analysis.

Case Study 2: Neurodegenerative Disease Research
A collaborative research project between institutions focused on the compound's binding affinity to amyloid fibrils. The findings suggested that this compound could inhibit amyloid aggregation, presenting a potential therapeutic pathway for Alzheimer's disease treatment.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
This compound C₁₁H₁₆N₂O₃ 224.26 -OH (C3), -OCH₃ (C2) Reference compound; balanced hydrophilic-lipophilic profile.
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide C₁₁H₁₅IN₂O₂ 334.16 -I (C4), -OCH₃ (C2) Iodo substitution increases molecular weight and lipophilicity; potential for halogen bonding.
N-(2-Bromopyridin-3-yl)pivalamide C₁₀H₁₃BrN₂O 273.13 -Br (C2) Bromine enhances electrophilic reactivity; smaller substituents reduce steric hindrance.
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide C₁₁H₁₅IN₂O₂ 334.16 -I (C3), -OCH₃ (C4) Substituent positions reversed compared to target compound; alters electronic distribution.
N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide C₁₂H₁₆N₂O₃ 236.27 -CHO (C4), -OCH₃ (C2) Formyl group introduces polarity and reactivity for further functionalization.
N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide C₁₀H₁₃ClN₂O₂ 228.68 -Cl (C2), -OH (C3) Chlorine substitution increases electronegativity; reduced steric bulk compared to methoxy.
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide C₇H₇IN₂O₂ 278.05 -I (C5), -OH (C4), acetyl group Smaller acyl group (acetyl vs. pivaloyl) reduces steric shielding.

Physicochemical and Reactivity Profiles

  • Lipophilicity : The pivalamide group enhances lipophilicity, but polar substituents (-OH, -OCH₃) counterbalance this. Iodo/bromo analogs exhibit higher logP values due to halogen atoms .
  • Electronic Effects : Methoxy groups donate electron density via resonance, activating the pyridine ring toward electrophilic substitution. Halogens (e.g., -I, -Br) withdraw electron density, altering reactivity patterns .
  • Steric Hindrance : Bulkier substituents (e.g., trimethylsilyl in N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide) reduce accessibility to the pyridine ring .

Biological Activity

N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a methoxy group at the 2-position, linked to a pivalamide moiety. This unique structural configuration is crucial for its biological interactions.

Property Value
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight209.25 g/mol
Functional GroupsHydroxyl, Methoxy, Pivalamide

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their catalytic functions. This is particularly relevant in the context of cancer therapy where enzyme inhibitors can disrupt tumor growth pathways.
  • Modulation of Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This modulation can lead to apoptosis in cancer cells .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have demonstrated its potential as an anticancer agent through enzyme inhibition and modulation of critical signaling pathways. For example, compounds similar to this one have shown efficacy in inhibiting PI3K activity, which plays a significant role in cancer cell survival and proliferation .
  • Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Study 1: Enzyme Inhibition Assay

A recent study evaluated the enzyme inhibition properties of this compound against various targets involved in cancer progression. The results indicated significant inhibition of PI3K activity, leading to reduced cell viability in cancer cell lines.

Study 2: Cell Cycle Analysis

In another investigation, flow cytometry was employed to analyze the effects of this compound on the cell cycle of cancer cells. The findings revealed that treatment with this compound resulted in G0/G1 phase arrest and increased apoptosis rates, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

Compound Name Molecular Formula Unique Features
N-(3-Iodo-5-methylpyridin-2-yl)pivalamideC₁₁H₁₅IN₂OContains iodine, affecting reactivity
N-(3-formyl-5-methylpyridin-2-yl)pivalamideC₁₁H₁₅N₂O₂Features a formyl group instead of hydroxyl
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamideC₁₁H₁₅IN₂OContains methoxy and iodine substituents

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide, and how do reaction conditions influence regioselectivity?

Methodological Answer:
The synthesis typically involves functionalization of a pyridine core. A plausible route includes:

  • Step 1: Introduce the methoxy group via nucleophilic substitution (e.g., using MeONa or dimethyl sulfate under controlled pH).
  • Step 2: Hydroxylation at position 3 could employ directed ortho-lithiation followed by oxidation, as seen in analogous pyridine derivatives .
  • Step 3: Pivalamide installation via coupling reactions (e.g., HATU/DMAP-mediated acylation).

Regioselectivity is influenced by temperature, base strength, and directing groups. For example, n-BuLi at -20–0°C promotes ring substitution over α-lithiation in related compounds .

Basic: Which spectroscopic techniques are most effective for characterizing hydroxyl and methoxy groups in this compound?

Methodological Answer:

  • 1H NMR: The hydroxyl proton (3-OH) appears as a broad singlet (~δ 5–6 ppm) but may exchange with D2O. The methoxy group (2-OCH3) shows a sharp singlet at δ ~3.8–4.0 ppm.
  • 13C NMR: Methoxy carbons resonate at ~55–60 ppm; hydroxyl-bearing carbons are deshielded (δ 150–160 ppm for aromatic C-OH).
  • IR Spectroscopy: O-H stretch (3200–3600 cm⁻¹) and C-O stretches (1250–1050 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z calculated for C12H17N2O4).

Advanced: How can computational methods like DFT predict the reactivity of the pyridine ring in this compound?

Methodological Answer:
Density Functional Theory (DFT) can model:

  • Electron Distribution: Calculate Mulliken charges to identify electrophilic/nucleophilic sites. The hydroxyl group deactivates the ring, while the methoxy group directs substitution via resonance.
  • HOMO-LUMO Gaps: Predict reactivity toward electrophiles. For example, a smaller gap at position 4 (pivalamide site) suggests susceptibility to nucleophilic attack.
  • Transition State Analysis: Simulate reaction pathways (e.g., Suzuki coupling) to assess steric/electronic barriers. Tools like Gaussian or ORCA are recommended .

Advanced: What strategies mitigate steric hindrance during functionalization of the pivalamide group?

Methodological Answer:

  • Protecting Groups: Temporarily replace the pivalamide with a less bulky group (e.g., acetyl) to facilitate reactions.
  • Microwave-Assisted Synthesis: Enhances reaction kinetics under high temperatures, overcoming steric barriers.
  • Catalysis: Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) with bulky ligands (XPhos) to improve yields .

Basic: What challenges arise in achieving high purity during synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct Formation: Hydroxyl group oxidation or methoxy demethylation may occur. Monitor via TLC and optimize reaction time/temperature.
  • Purification: Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) based on solubility differences. HPLC (C18 column, 0.1% TFA in H2O/MeCN) ensures >95% purity .

Advanced: How does the methoxy group influence the pyridine ring’s electronic environment and derivatization potential?

Methodological Answer:

  • Electronic Effects: The methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution at positions 5 and 6.
  • Directing Effects: In lithiation reactions, the methoxy group directs deprotonation to adjacent positions (e.g., position 3), enabling regioselective functionalization.
  • Steric Considerations: The bulky pivalamide at position 4 may limit access to position 5, favoring reactions at position 6. Comparative studies with analogs (e.g., N-(2-iodo-3-methoxypyridin-4-yl)pivalamide) validate these trends .

Basic: What crystallographic methods are suitable for determining this compound’s structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding (e.g., O-H···N interactions) .
  • Data Collection: Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve disorder in the pivalamide group using restraints.

Advanced: How does temperature affect the stability of the hydroxyl group under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Protonation of the hydroxyl group reduces nucleophilicity, enhancing stability. However, prolonged exposure may lead to ether formation (e.g., intramolecular cyclization).
  • Basic Conditions (pH > 10): Deprotonation generates a phenoxide ion, increasing susceptibility to oxidation. Stabilize with antioxidants (e.g., BHT) and conduct reactions under inert atmospheres.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
Reactant of Route 2
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N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide

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